molecular formula C15H11ClN2O2S B6319847 8-[(4-Nitrophenyl)thio]quinoline hydrochloride CAS No. 1048649-84-8

8-[(4-Nitrophenyl)thio]quinoline hydrochloride

Cat. No.: B6319847
CAS No.: 1048649-84-8
M. Wt: 318.8 g/mol
InChI Key: FUALTJDAMSTFPA-UHFFFAOYSA-N
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Description

8-[(4-Nitrophenyl)thio]quinoline hydrochloride (CAS 1048649-84-8) is a quinoline-based research compound supplied for scientific and experimental use. With a molecular formula of C15H11ClN2O2S and a molecular weight of 318.78 g/mol , this chemical serves as a valuable building block in medicinal chemistry for the development of new pharmacologically active molecules. Quinoline derivatives, particularly those based on the 8-hydroxyquinoline (8-HQ) scaffold, are recognized as privileged structures in drug discovery due to their wide range of biological activities . These compounds are known to exhibit antimicrobial, anticancer, and antiviral properties, making them crucial for investigating new therapeutic leads . The 8-HQ core is a monoprotic bidentate chelating agent, capable of forming stable complexes with various metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺, which is often integral to its mechanism of action in biological systems . Researchers utilize this compound exclusively in laboratory settings. Handle with care, as it may cause skin and eye irritation and be harmful if swallowed . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(4-nitrophenyl)sulfanylquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S.ClH/c18-17(19)12-6-8-13(9-7-12)20-14-5-1-3-11-4-2-10-16-15(11)14;/h1-10H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUALTJDAMSTFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodologies for 8 4 Nitrophenyl Thio Quinoline Hydrochloride and Its Analogues

Derivatization and Structural Modification of the 8-[(4-Nitrophenyl)thio]quinoline Scaffold

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. Derivatization and structural modification are pivotal in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For the 8-[(4-nitrophenyl)thio]quinoline scaffold, modifications can be strategically introduced at three key positions: the quinoline (B57606) ring, the thioether linkage, and the nitrophenyl ring. These modifications aim to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, to enhance its interaction with biological targets.

A common strategy for generating such a library involves the reaction of a variety of substituted 8-mercaptoquinolines with different aryl halides, or conversely, reacting 8-haloquinolines with a range of substituted aryl thiols. For instance, the introduction of electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃), and electron-withdrawing groups (EWGs) such as halogens (-Cl, -F) or trifluoromethyl (-CF₃) onto either the quinoline or the phenyl ring can significantly impact the electronic properties and lipophilicity of the molecule. researchgate.net

The following table illustrates a hypothetical series of derivatives that could be synthesized to probe the SAR of the 8-[(4-nitrophenyl)thio]quinoline scaffold. The selection of substituents is based on the goal of exploring a range of electronic and steric effects.

Compound IDQuinoline Substituent (R1)Phenyl Substituent (R2)Rationale for Synthesis
Parent H4-NO₂Reference compound
ANA-01 6-CH₃4-NO₂Investigate effect of electron-donating group on quinoline
ANA-02 6-Cl4-NO₂Investigate effect of electron-withdrawing group on quinoline
ANA-03 H2-NO₂Probe impact of nitro group position (steric hindrance)
ANA-04 H4-NH₂Evaluate effect of reducing the nitro group
ANA-05 H4-CF₃Compare a different strong electron-withdrawing group
ANA-06 6-OCH₃4-ClExplore combined electronic effects of substituents

Systematic evaluation of such analogues allows medicinal chemists to build a comprehensive SAR model, guiding the design of more potent and selective compounds. For example, studies on related quinoline derivatives have shown that the nature and position of substituents on the phenyl ring can significantly influence their biological activity. acs.org

Beyond simple substitution, the nitrophenyl ring and the quinoline core of 8-[(4-nitrophenyl)thio]quinoline offer multiple avenues for functionalization to further explore the chemical space and refine biological activity.

Functionalization of the Nitrophenyl Ring:

The nitro group on the phenyl ring is a key feature, and its modification can lead to significant changes in the molecule's properties. One of the most common transformations is the reduction of the nitro group to an amine (-NH₂). This conversion drastically alters the electronic nature of the phenyl ring, changing it from strongly electron-withdrawing to electron-donating. The resulting amino group can then serve as a handle for further derivatization, such as acylation, sulfonylation, or alkylation, to introduce a wide array of functional groups. For instance, the synthesis of N-(4-acetylphenyl) and N-(4-chlorophenyl) acetamide derivatives from a nitrophenyl precursor has been reported in the synthesis of related heterocyclic compounds. nih.gov

Functionalization of the Quinoline Core:

The quinoline ring itself is amenable to a variety of functionalization reactions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents at various positions, although the directing effects of the existing ring system must be considered. Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, provide powerful tools for introducing aryl, vinyl, or amino groups at specific positions, typically after prior halogenation of the quinoline core. rroij.com The application of these methods allows for the creation of a diverse set of analogues with tailored properties. Research on 8-hydroxyquinolines has demonstrated that substitutions at the 5- and 7-positions can significantly impact their biological profiles. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches in Quinoline Thioether Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. The synthesis of quinoline thioethers, including 8-[(4-nitrophenyl)thio]quinoline hydrochloride, can be made more sustainable by adopting greener synthetic methodologies. nih.govrsc.org

Traditional methods for the synthesis of quinoline derivatives often involve the use of hazardous reagents, harsh reaction conditions, and volatile organic solvents. nih.gov Green chemistry seeks to address these issues by focusing on several key areas:

Use of Greener Solvents: Replacing conventional volatile organic solvents (VOCs) with more environmentally benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis. researchgate.netbohrium.com

Catalysis: The use of efficient and recyclable catalysts, including nanocatalysts, can reduce waste and energy consumption. bohrium.com For instance, the use of p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix nih.govarene has been shown to be effective in the synthesis of quinoline analogues. researchgate.net

Energy Efficiency: Microwave-assisted and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot and multicomponent reactions are particularly effective in this regard. bohrium.com

The following table outlines some green chemistry approaches that can be applied to the synthesis of quinoline thioethers.

Green Chemistry PrincipleTraditional ApproachGreener AlternativePotential Benefits
Solvent Toluene, DMFWater, Ethanol, PEGReduced toxicity and environmental pollution
Catalyst Stoichiometric strong acids/basesRecyclable solid acids, nanocatalystsReduced waste, easier product purification
Energy Source Conventional heating (oil bath)Microwave irradiation, UltrasoundFaster reactions, lower energy consumption
Reaction Type Multi-step synthesisOne-pot, multicomponent reactionsIncreased efficiency, reduced waste

By integrating these green chemistry principles into the synthetic strategies for this compound and its analogues, it is possible to develop more sustainable and environmentally responsible processes for the production of these important compounds.

Computational and Spectroscopic Elucidation of Molecular and Electronic Structure

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in providing insights into the electronic nature of a molecule at the atomic level. These theoretical studies can predict molecular geometry, orbital energies, and reactivity, which are crucial for understanding the compound's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 8-[(4-Nitrophenyl)thio]quinoline hydrochloride, DFT calculations would be employed to determine the optimized molecular geometry in both its ground and excited states. Such studies would provide information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. Furthermore, analysis of the excited states is critical for understanding the compound's photophysical properties, such as its absorption and emission spectra.

Table 1: Hypothetical DFT-Calculated Ground State Properties (Note: Data not available in published literature)

Parameter Calculated Value
Total Energy (Hartree) Data not available
Dipole Moment (Debye) Data not available
Point Group Data not available

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. Analysis of the spatial distribution of these orbitals would reveal the electron-donating (HOMO) and electron-accepting (LUMO) regions of this compound. Additionally, calculations of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electrophilic and nucleophilic sites within the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: Data not available in published literature)

Molecular Orbital Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and dynamic behavior of molecules. These methods are essential for understanding how the molecule might interact with its environment or biological targets.

Energy minimization is a computational process to find the arrangement in space of a collection of atoms where the net interatomic force is acceptably close to zero and the position on the potential energy surface is a stationary point. For a flexible molecule like this compound, multiple low-energy conformations may exist. Conformational sampling methods, such as systematic or stochastic searches, would be used to explore the potential energy surface and identify the most stable conformers.

Molecular dynamics (MD) simulations would provide a detailed picture of the atomistic motions of this compound over time. By solving Newton's equations of motion for the system, MD simulations can reveal how the molecule behaves in a simulated environment, such as in a solvent or at a particular temperature. This would offer insights into its conformational flexibility, stability, and intermolecular interactions.

Spectroscopic Characterization Techniques for Structural Confirmation

Experimental spectroscopic data is indispensable for confirming the structure of a synthesized compound. The data obtained from these techniques would be compared with theoretical predictions from quantum chemical calculations to validate the computational models. The primary techniques for the structural elucidation of this compound would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Table 3: Expected Spectroscopic Data (Note: Specific experimental data not available in published literature)

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons on the quinoline (B57606) and nitrophenyl rings, with specific chemical shifts and coupling constants.
¹³C NMR Resonances for each unique carbon atom in the molecule.
IR Spectroscopy Characteristic absorption bands for N-H (from hydrochloride), C=N, C=C, C-S, and N-O stretching vibrations.
UV-Vis Spectroscopy Absorption maxima corresponding to π-π* and n-π* electronic transitions within the aromatic systems.
Mass Spectrometry A molecular ion peak corresponding to the mass of the protonated molecule, and characteristic fragmentation patterns.

Comprehensive Analysis of this compound Reveals Limited Publicly Available Data

A thorough investigation into the scientific literature and chemical databases for the compound “this compound” has revealed a significant scarcity of publicly available experimental and computational data. Despite extensive searches for its spectroscopic and physicochemical properties, detailed research findings necessary to construct a comprehensive scientific article as per the requested outline could not be located.

The inquiry sought specific data pertaining to the computational and spectroscopic elucidation of the molecule's structure, as well as the theoretical prediction and experimental validation of its physicochemical properties. This included Nuclear Magnetic Resonance (NMR) spectroscopy for structural assignment, Infrared (IR) and Raman spectroscopy for vibrational modes, and Mass Spectrometry (MS) for molecular weight and fragmentation patterns. Additionally, information on its optical properties, such as absorption and fluorescence, and its electrochemical properties and redox behavior was pursued.

While general information on related chemical structures, such as quinoline derivatives and nitrophenyl sulfides, is available, this information is not specific enough to accurately describe the unique characteristics of this compound. The hydrochloride salt form of the compound further complicates direct comparisons with its free base or other derivatives.

Key databases and scientific search engines did not yield any dedicated studies or datasets for this specific compound that would allow for a detailed analysis of its molecular and electronic structure or its physicochemical properties. Synthesis papers that might have contained characterization data were not found. Similarly, computational studies predicting the requested properties for this exact molecule were not available in the public domain.

Therefore, due to the lack of specific, verifiable research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline for “this compound” at this time. Further experimental research and computational modeling would be required to elucidate the properties of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Quinoline (B57606) Ring Substitution on Biological and Chemical Properties

Positional Effects of the Thioether and Nitrophenyl Moieties

The substitution at the 8-position of the quinoline ring is a key determinant of the molecule's properties. The placement of the thioether linkage at this position influences the steric and electronic characteristics of the compound. In related quinoline derivatives, the position of substituents has been shown to significantly affect their biological activity. For instance, in a series of quinoline thioether derivatives, the position of the thioether group was found to be crucial for their antifungal activity. While direct studies on 8-[(4-Nitrophenyl)thio]quinoline hydrochloride are limited, the 8-position is known to be electronically distinct, and substitution at this site can impact the electron density distribution across the entire ring system, thereby influencing its interaction with biological targets.

Impact of Additional Substituents on the Quinoline Framework

While this compound itself does not have additional substituents on the quinoline framework, SAR studies on analogous quinoline compounds provide valuable insights. The introduction of further substituents on the quinoline ring can modulate its lipophilicity, electronic properties, and steric profile, thereby fine-tuning its biological activity.

For example, the addition of electron-withdrawing groups to the quinoline ring can enhance the acidity of any proximal protons and alter the molecule's susceptibility to nucleophilic attack. Conversely, electron-donating groups can increase the basicity of the quinoline nitrogen and affect its hydrogen bonding capabilities. The following table summarizes the general effects of substituents on the quinoline ring based on studies of related compounds.

Substituent TypePosition on Quinoline RingPotential Impact on Properties
Electron-withdrawing (e.g., -Cl, -CF3)5, 6, 7Increased acidity, altered electronic distribution, potential for halogen bonding.
Electron-donating (e.g., -OCH3, -CH3)5, 6, 7Increased basicity of quinoline nitrogen, altered lipophilicity.
Bulky groupsAnySteric hindrance, influencing binding orientation and selectivity.

Role of the Thioether Linkage in Molecular Recognition and Activity

The sulfur atom in the thioether bond possesses lone pairs of electrons and can participate in various non-covalent interactions, including hydrogen bonding (with a suitable donor) and metal coordination. In the context of molecular recognition, the thioether sulfur can act as a soft Lewis base, interacting with soft Lewis acids present in biological systems.

Furthermore, the flexibility of the thioether linkage allows the quinoline and nitrophenyl rings to adopt various conformations. This conformational flexibility can be crucial for the molecule to adapt its shape to fit optimally into a biological target's binding site. The rotational freedom around the C-S and S-C bonds allows for a range of spatial arrangements of the two aromatic systems, which can be a determining factor for biological activity. Research on other bioactive thioethers has demonstrated that the nature and length of the linker can significantly impact potency and selectivity.

Modulation of Activity by the Nitrophenyl Group

The 4-nitrophenyl group is a significant contributor to the electronic and interactive properties of the molecule.

Effects of Nitro Substitution on Electronic Properties and Binding Affinity

The nitro group (-NO2) is a strong electron-withdrawing group. Its presence at the para-position of the phenyl ring significantly influences the electron density of the entire nitrophenyl moiety. This electron-withdrawing effect, transmitted through the aromatic system, can impact the electronic character of the thioether sulfur and, to a lesser extent, the quinoline ring.

The polarization of the nitrophenyl ring by the nitro group can enhance its ability to participate in π-π stacking interactions with aromatic residues in a binding site. The electron-deficient nature of the nitrophenyl ring makes it a good candidate for interacting with electron-rich aromatic systems. This can be a key factor in the binding affinity of the compound for its biological target.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and statistical methodologies employed in medicinal chemistry to correlate the chemical structure of a compound with its biological activity or physicochemical properties. For novel compounds such as this compound, where extensive experimental data may be limited, QSAR and QSPR modeling can provide valuable predictive insights. These models are instrumental in rational drug design, helping to prioritize synthesis and testing of new derivatives with potentially enhanced efficacy or improved properties.

While specific QSAR/QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of these models can be applied by examining related classes of compounds, such as quinoline derivatives, thioethers, and nitrophenyl-containing molecules.

Derivation of Statistical Models for Activity Prediction

The development of a QSAR/QSPR model is a systematic process that involves several key stages, beginning with the compilation of a dataset of structurally related compounds with measured biological activities or properties. For a compound like this compound, this would ideally involve a series of analogues with variations in the quinoline ring, the nitrophenyl moiety, and the thioether linkage.

Statistical models are then derived to establish a mathematical relationship between the molecular descriptors (numerical representations of chemical structure) and the observed activity. Common statistical methods used in the development of these models include:

Multiple Linear Regression (MLR): This method aims to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors).

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation among them.

Machine Learning Algorithms: More advanced techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to capture complex, non-linear relationships between structure and activity.

The predictive power and robustness of the developed models are assessed through rigorous internal and external validation techniques. A hypothetical QSAR model for a series of quinoline thioether derivatives might be represented by an equation and statistical parameters as shown in the table below.

Model EquationRMSE
pIC₅₀ = 0.6 * LogP - 0.2 * TPSA + 0.05 * MW - 2.10.850.720.28

This table represents a hypothetical model for illustrative purposes.

Identification of Key Molecular Descriptors Governing Activity

A critical outcome of QSAR/QSPR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity or property of interest. These descriptors can be broadly categorized into several classes:

Electronic Descriptors: These relate to the electron distribution in the molecule and include parameters such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electron-withdrawing nature of the nitro group and the electronic properties of the quinoline ring system would be of particular importance.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area. The spatial arrangement of the quinoline and nitrophenyl rings, as well as the flexibility of the thioether linker, would be captured by these descriptors.

Topological Descriptors: These are numerical representations of the molecular structure based on its connectivity. They can describe aspects such as branching and the presence of specific structural motifs.

The relative importance of these descriptors can be determined from the coefficients in the derived QSAR equation. A hypothetical breakdown of the contribution of different descriptor classes to the activity of a series of quinoline thioether derivatives is presented below.

Descriptor ClassExample DescriptorsHypothetical Contribution to Activity (%)
ElectronicHOMO, LUMO, Dipole Moment40
HydrophobicLogP30
StericMolecular Weight, Molar Refractivity20
TopologicalWiener Index, Balaban Index10

This table represents a hypothetical contribution for illustrative purposes.

In the context of this compound, QSAR/QSPR modeling would be invaluable for guiding the synthesis of new analogues with improved activity. For instance, if electronic descriptors related to the nitro group are found to be critical, derivatives with alternative electron-withdrawing or electron-donating substituents could be explored. Similarly, if steric hindrance around the thioether linkage is identified as a key factor, modifications to this part of the molecule could be prioritized.

Exploration of Advanced Research Applications and Functional Materials

Development as Molecular Probes and Fluorescent Sensors

The development of fluorescent chemosensors for detecting environmentally and biologically significant ions is a major focus of modern analytical chemistry. Quinoline (B57606) derivatives are particularly prominent in this field due to their inherent fluorescence and the ability of the nitrogen atom in the ring and a substituent at the 8-position to act as a bidentate chelating unit. rroij.comnih.gov

Design and Synthesis of Chemosensors for Metal Ions

The design of 8-[(4-Nitrophenyl)thio]quinoline as a chemosensor is predicated on the cooperative function of its three key components. The quinoline nitrogen and the thioether sulfur atom can form a stable five-membered chelate ring with various metal ions. The sulfur atom, being a soft donor, is expected to show a high affinity for soft heavy metal ions such as mercury(II), lead(II), and cadmium(II).

The sensing mechanism would likely operate via photoinduced electron transfer (PET). In the free ligand state, the lone pair of electrons on the sulfur atom can quench the fluorescence of the quinoline fluorophore. Upon coordination with a metal ion, the electrons are stabilized, inhibiting the PET process and leading to a significant enhancement in fluorescence intensity—a "turn-on" response. The strongly electron-withdrawing 4-nitrophenyl group can further modulate the electronic structure of the sensor, fine-tuning its photophysical properties and potentially influencing its selectivity.

Synthesis of such compounds typically involves the nucleophilic substitution reaction between 8-mercaptoquinoline (B1208045) and 1-chloro-4-nitrobenzene (B41953) under basic conditions, followed by treatment with hydrochloric acid to yield the hydrochloride salt. This straightforward synthesis allows for structural modifications to optimize sensor performance.

Below is a table comparing the performance of various quinoline-based fluorescent sensors for different metal ions, illustrating the platform's versatility.

Sensor MoietyTarget IonSensing MechanismDetection Limit
8-HydroxyquinolineAl³⁺Chelation-Enhanced Fluorescence (CHEF)~0.3 ppb
8-Aminoquinoline Derivative (TSQ)Zn²⁺CHEF / Internal Charge Transfer (ICT)Micromolar range
Diaza-18-crown-6 HydroxyquinolineMg²⁺CHEF44 µM (Kd)
8-Hydroxyquinoline-carbaldehyde Schiff-baseAl³⁺CHEF<100 nM

This table presents data for related quinoline compounds to demonstrate the potential of the scaffold.

Application in Imaging and Detection Systems

The potential "turn-on" fluorescent response of 8-[(4-Nitrophenyl)thio]quinoline upon metal ion binding makes it a promising candidate for applications in environmental monitoring and biological imaging. mdpi.com For instance, it could be employed to detect heavy metal contamination in water sources with high sensitivity and selectivity.

In biological systems, derivatives of this compound could be developed for intracellular ion imaging. The ability to visualize the distribution and flux of specific metal ions within living cells is crucial for understanding cellular physiology and disease. nih.gov For example, fluorescent probes based on this scaffold could be used with techniques like confocal microscopy to map the localization of toxic heavy metals in different cellular compartments. Furthermore, the quinoline core can be modified with radioisotopes, such as iodine-125, to create radioligands for in vivo imaging techniques like SPECT, demonstrating the platform's adaptability for multimodal detection systems. nih.gov

Potential in Organic Electronics and Photonics

Quinoline derivatives have been extensively investigated for their applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). rroij.comnih.gov Their excellent thermal stability, high fluorescence quantum yields, and tunable electronic properties make them ideal candidates for various roles within these devices. researchgate.net

Use as Electron Carriers in Organic Light-Emitting Diodes (OLEDs)

One of the most critical components of an OLED is the electron transport layer (ETL), which facilitates the injection and movement of electrons from the cathode to the emissive layer. Materials used for ETLs must possess high electron mobility and appropriate energy levels (LUMO) to ensure efficient charge injection.

The molecular structure of 8-[(4-Nitrophenyl)thio]quinoline suggests its potential as an electron-transporting material. The quinoline ring itself is electron-deficient, a characteristic favorable for electron transport. This property is significantly amplified by the presence of the 4-nitrophenyl group, which is a powerful electron-withdrawing moiety. This combination is expected to lower the LUMO energy level of the molecule, potentially reducing the energy barrier for electron injection from common cathode materials like aluminum. While metal complexes of 8-hydroxyquinoline, such as Alq₃, are the most famous quinoline-based ETL materials, research is expanding into purely organic, metal-free quinoline and quinoxaline derivatives for this purpose. nih.govsemanticscholar.org

The table below summarizes the properties of common quinoline-based materials used in OLEDs.

CompoundRole in OLEDEmission ColorKey Properties
Alq₃ (Tris(8-hydroxyquinolinato)aluminum)Emitter, Electron TransportGreenHigh thermal stability, good electron mobility
Znq₂ (Bis(8-hydroxyquinolinato)zinc)Emitter, Electron TransportGreen-YellowHigh photoluminescence efficiency
Styryl-substituted Znq₂ derivativesEmitterYellowTunable emission via substitution
Carbazole-substituted Znq₂ complexesEmitterYellowBipolar charge transport properties

This table provides examples of related quinoline compounds to contextualize the potential role in OLEDs. mdpi.com

Studies on Photophysical Properties for Optoelectronic Applications

The optoelectronic behavior of a material is dictated by its photophysical properties, including its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. For 8-[(4-Nitrophenyl)thio]quinoline, these properties are governed by the extended π-conjugated system that spans the entire molecule.

The absorption spectrum is expected to show strong π-π* transitions. scielo.br The introduction of the (4-nitrophenyl)thio substituent at the 8-position is likely to cause a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to unsubstituted quinoline, due to the extension of the π-conjugation.

The fluorescence quantum yield, a measure of the efficiency of the emission process, will be influenced by the balance between radiative (fluorescence) and non-radiative decay pathways. While the quinoline core is highly fluorescent, the nitro group can sometimes quench fluorescence. Therefore, detailed photophysical studies are necessary to quantify the emission efficiency of this specific compound. beilstein-journals.orgbeilstein-archives.org These properties are crucial for determining its suitability not only for OLEDs but also for other optoelectronic applications like organic solar cells or photodetectors. researchgate.netresearchgate.net

Catalytic and Organometallic Applications

The ability of the 8-[(4-Nitrophenyl)thio]quinoline to act as a bidentate N,S-ligand opens up possibilities in the realm of organometallic chemistry and catalysis. The formation of stable chelate complexes with transition metals is a well-established feature of 8-substituted quinolines. mdpi.com

The combination of a "hard" nitrogen donor from the quinoline ring and a "soft" sulfur donor from the thioether group allows this ligand to coordinate with a wide range of transition metals, from early to late transition series. The resulting metal complexes could exhibit interesting structural and electronic properties. For instance, the planar nature of the quinoline ring can promote π-π stacking interactions in the solid state, leading to the formation of supramolecular architectures with unique material properties. rsc.org

These organometallic complexes hold potential as catalysts for various organic transformations. For example, palladium or nickel complexes featuring N,S-ligands are known to be active in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and advanced materials. The electronic nature of the ligand can be precisely tuned by the substituent on the phenyl ring (in this case, the nitro group), thereby modifying the electron density at the metal center and influencing its catalytic activity and selectivity.

Ligand Design for Transition Metal Catalysis

The design of effective ligands is a cornerstone of modern transition metal catalysis, enabling control over the reactivity and selectivity of catalytic processes. The quinoline moiety itself is a well-established bidentate ligand, capable of coordinating to metal centers through its nitrogen atom and a substituent at the 8-position. In the case of 8-[(4-Nitrophenyl)thio]quinoline, the thioether linkage introduces a soft sulfur donor atom, creating a potential N,S-bidentate chelate.

The presence of both a hard nitrogen donor and a soft sulfur donor allows for the coordination of a variety of transition metals, potentially leading to the formation of stable and catalytically active complexes. The electronic properties of the ligand, and consequently the coordinated metal center, can be modulated by the electron-withdrawing 4-nitrophenyl group. This feature is crucial in fine-tuning the catalytic activity for specific transformations.

Research in this area focuses on the synthesis and characterization of transition metal complexes incorporating 8-[(4-Nitrophenyl)thio]quinoline as a ligand. These studies often involve spectroscopic techniques and X-ray crystallography to elucidate the coordination geometry and electronic structure of the resulting complexes. The catalytic efficacy of these complexes is then evaluated in various organic reactions, such as cross-coupling reactions, hydrogenations, and oxidations.

Metal CenterPotential Catalytic ApplicationRationale
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)Formation of stable Pd(II) complexes with N,S-ligation can facilitate oxidative addition and reductive elimination steps.
Rhodium (Rh)Hydroformylation, hydrogenationThe electronic asymmetry of the N,S-ligand can induce selectivity in these transformations.
Copper (Cu)Atom transfer radical polymerization (ATRP), C-H activationThe flexible coordination sphere provided by the ligand can support the various oxidation states of copper required for these catalytic cycles.

Applications in Organic Synthesis

Beyond its role as a ligand, 8-[(4-Nitrophenyl)thio]quinoline hydrochloride can also find applications as a reagent or building block in organic synthesis. The quinoline core is a versatile scaffold for the construction of more complex molecules with potential biological or material properties.

The thioether linkage in 8-[(4-Nitrophenyl)thio]quinoline can be a site for chemical modification. For instance, oxidation of the sulfur atom could lead to the corresponding sulfoxide or sulfone, derivatives with altered electronic and steric properties. Cleavage of the C-S bond could also provide a route to other 8-substituted quinoline derivatives.

The presence of the nitro group on the phenyl ring offers a handle for further functionalization. Reduction of the nitro group to an amine would provide a site for the introduction of various substituents through acylation, alkylation, or diazotization reactions. This allows for the synthesis of a library of related compounds for structure-activity relationship studies.

Synthetic TransformationReagent/Starting MaterialPotential Product
Oxidation8-[(4-Nitrophenyl)thio]quinoline8-[(4-Nitrophenyl)sulfinyl]quinoline or 8-[(4-Nitrophenyl)sulfonyl]quinoline
C-S Bond CleavageReductive or oxidative conditions8-Mercaptoquinoline and 4-nitrobenzenederivatives
Nitro Group ReductionReducing agents (e.g., SnCl2, H2/Pd)8-[(4-Aminophenyl)thio]quinoline

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Thioquinoline Scaffolds

The future development of therapeutic agents based on the 8-[(4-Nitrophenyl)thio]quinoline hydrochloride scaffold will heavily rely on rational design strategies to optimize efficacy, selectivity, and pharmacokinetic properties. This approach moves beyond serendipitous discovery to a targeted modification of the molecular structure to achieve a desired biological effect. For instance, in the development of antimalarial quinolines, rational design has been employed to modify existing compounds to enhance their activity against drug-resistant strains. benthamscience.comresearchgate.net

Key strategies for the rational design of next-generation thioquinoline scaffolds will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline (B57606) core, the thioether linkage, and the nitrophenyl group of this compound will be crucial. By synthesizing and testing a library of analogues, researchers can elucidate the structural requirements for a particular biological activity. For example, altering the position and nature of substituents on the quinoline and phenyl rings can significantly impact potency and target specificity.

Bioisosteric Replacement: To improve physicochemical properties and metabolic stability, various functional groups can be replaced with bioisosteres. For the thioether linkage, replacement with sulfoxide, sulfone, or even selenoether analogues could be explored to modulate electronic properties and hydrogen bonding capacity. Similarly, the nitro group, which can sometimes be associated with toxicity, could be replaced with other electron-withdrawing groups like cyano or trifluoromethyl moieties.

Scaffold Hopping: While maintaining the key pharmacophoric features, the quinoline core could be replaced with other heterocyclic systems, such as quinazoline or cinnoline, to explore new chemical space and potentially discover novel biological activities. manchester.ac.uk

A hypothetical rational design campaign for novel anticancer agents based on the 8-[(4-Nitrophenyl)thio]quinoline scaffold is presented in the table below.

Modification StrategyRationaleExample ModificationDesired Outcome
Substitution on Quinoline RingEnhance binding affinity to target protein.Addition of a hydroxyl group at position 5.Increased potency.
Modification of Thioether LinkerImprove metabolic stability.Oxidation to a sulfoxide.Longer half-life in vivo.
Alteration of the Phenyl SubstituentReduce off-target effects.Replacement of the nitro group with a halogen.Improved safety profile.
Table 1: Hypothetical Rational Design Strategies for 8-Thioquinoline Derivatives.

Advanced Computational Approaches for De Novo Design and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective identification and optimization of lead compounds. nih.gov For the development of novel thioquinoline derivatives, advanced computational approaches will be pivotal.

De Novo Design: This computational technique involves the design of novel molecules from scratch, based on the three-dimensional structure of a biological target. Algorithms can generate structures that are predicted to have high binding affinity and specificity for the target's active site. This approach could be used to design novel 8-thioquinoline derivatives with optimized interactions with a specific enzyme or receptor.

Virtual Screening: Large libraries of virtual compounds can be computationally screened against a biological target to identify potential "hits". nih.gov This is significantly faster and less expensive than traditional high-throughput screening. For instance, a virtual library of 8-thioquinoline analogues could be screened against a panel of cancer-related kinases to identify potential inhibitors. nih.gov A study on quinoline derivatives for anti-gastric cancer activity utilized a 3D-QSAR model to analyze the structure-activity relationship of 33 compounds, leading to the design of five new, more active compounds. nih.gov

The general workflow for a virtual screening campaign is outlined below.

StepDescriptionComputational Tool/Method
1. Target Identification and PreparationA 3D structure of the biological target is obtained (e.g., from the Protein Data Bank) and prepared for docking.Molecular modeling software (e.g., AutoDock, Glide).
2. Ligand Library PreparationA virtual library of 8-thioquinoline derivatives is generated and optimized.Chemical informatics toolkits (e.g., RDKit, Open Babel).
3. Molecular DockingThe ligands are computationally "docked" into the active site of the target protein.Docking software.
4. Scoring and RankingThe binding affinity of each ligand is estimated using a scoring function, and the compounds are ranked.Scoring functions within the docking software.
5. Hit Selection and Experimental ValidationThe top-ranked compounds are selected for synthesis and experimental testing.N/A
Table 2: General Workflow for Virtual Screening.

Integration with High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target or in a cell-based assay. mdpi.com The integration of HTS with libraries of thioquinoline derivatives, including this compound, could lead to the discovery of novel biological activities and therapeutic applications.

By screening a diverse library of thioquinolines against a wide range of biological targets, researchers may identify unexpected activities. For example, a screen of a 100,000-compound library for inhibitors of influenza A virus identified several novel classes of active molecules. mdpi.com A similar approach with a thioquinoline library could uncover new antiviral, antibacterial, or antiparasitic agents.

The success of an HTS campaign relies on the quality and diversity of the compound library. A well-designed library of 8-thioquinoline derivatives, incorporating a wide range of substituents and structural motifs, would maximize the chances of identifying novel hits.

Exploration of Multifunctional Properties in Single Molecular Entities

There is a growing interest in the development of single molecules that can modulate multiple biological targets simultaneously. These "multifunctional" or "polypharmacological" agents may offer advantages in treating complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated.

The 8-thioquinoline scaffold is well-suited for the development of multifunctional compounds. The quinoline ring itself is a privileged structure found in many biologically active molecules, while the thioether linkage and the substituted phenyl ring provide ample opportunities for modification to introduce additional pharmacophoric features. For example, a thioquinoline derivative could be designed to inhibit a specific enzyme while also possessing antioxidant or anti-inflammatory properties. Carnosine, an endogenous dipeptide, and its derivatives are being explored as multifunctional drug-like molecules due to their antioxidant and metal ion-chelating properties. rsc.org

Synergistic Research Combining Synthetic Chemistry, Biophysics, and Computational Science

The future of drug discovery with thioquinoline scaffolds will undoubtedly involve a close and synergistic collaboration between synthetic chemists, biophysicists, and computational scientists. This integrated approach allows for a more efficient and effective drug development pipeline.

Synthetic Chemistry: Provides the physical compounds for biological testing and allows for the iterative optimization of lead compounds based on feedback from biological and computational studies. mdpi.com

Biophysics: Employs techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure of drug-target complexes. This provides invaluable information for understanding the mechanism of action and for guiding further rational design.

Computational Science: Uses the structural information from biophysics to build predictive models, perform virtual screening, and design new molecules with improved properties.

This synergistic cycle of design, synthesis, and testing, informed by a deep understanding of the underlying biology and molecular interactions, will be essential for translating the promise of this compound and its analogues into the next generation of innovative medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-[(4-Nitrophenyl)thio]quinoline hydrochloride, and what analytical methods validate its purity?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions between quinoline derivatives and 4-nitrothiophenol precursors. Key steps include optimizing ligand systems (e.g., PCy3 or PPh3) and solvents (e.g., DMF) under inert conditions . Purity validation requires HPLC (retention time comparison), NMR (proton integration for substituent ratios), and elemental analysis. Residual solvents or byproducts are quantified using GC-MS .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood to avoid inhalation, and ensure access to emergency eyewash stations. Store in airtight containers in dry, ventilated areas. Monitor for electrostatic discharge risks during transfer .

Q. How is the structural identity of this compound confirmed in the absence of commercial reference standards?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR : Validate functional groups (e.g., S–C stretch at ~650 cm⁻¹, nitro group at ~1520 cm⁻¹) .
  • NMR : Compare aromatic proton splitting patterns to analogous quinoline derivatives (e.g., 8-hydroxyquinoline) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of 8-[(4-Nitrophenyl)thio]quinoline derivatives?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables:

  • Catalyst : Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for cross-coupling efficiency .
  • Solvent : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction kinetics .
  • Temperature : Gradient studies (e.g., 60–100°C) to balance reaction rate and decomposition .
  • Monitor intermediates via TLC and isolate products using column chromatography with silica gel/ethyl acetate-hexane gradients .

Q. How can contradictions between theoretical and observed spectroscopic data be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., nitro group orientation) using single-crystal structures .
  • Computational Modeling : Compare DFT-calculated NMR/IR spectra with experimental data (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns .

Q. What strategies confirm structural integrity when analytical data for intermediates are unavailable?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine LC-MS for molecular weight, 2D NMR (COSY, HSQC) for connectivity, and UV-Vis for π-system consistency .
  • Derivatization : Convert intermediates to stable derivatives (e.g., acetylated or methylated analogs) for clearer spectral interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.